molecular formula C6H9N7 B13085602 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine

1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13085602
M. Wt: 179.18 g/mol
InChI Key: NHEFSWSPCTUOST-UHFFFAOYSA-N
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Description

1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine (CAS 1251130-49-0) is a high-purity synthetic intermediate featuring a bifunctional 1,2,4-triazole backbone. This compound is of significant interest in medicinal chemistry for the design and development of novel bioactive molecules. The 1,2,4-triazole core is a privileged scaffold in drug discovery, renowned for its ability to form multiple hydrogen bonds and interact with a wide range of biological targets . This di-triazole derivative is primarily valued as a key building block for constructing potential therapeutic agents. Researchers are exploring its utility in the synthesis of compounds with anticipated anticancer activity, given that 1,2,4-triazole-based drugs like anastrozole and letrozole are already established in oncology for the treatment of hormone-dependent breast cancer . Furthermore, the structural motifs present in this amine suggest potential for developing antifungal and antimicrobial candidates, as the triazole ring is a critical component of major antifungal agents such as fluconazole and itraconazole . Its application also extends to other research areas, including the investigation of antiviral and anticovulsant properties, which are commonly associated with the 1,2,4-triazole pharmacophore . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C6H9N7

Molecular Weight

179.18 g/mol

IUPAC Name

1-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H9N7/c7-6-9-5-13(11-6)2-1-12-4-8-3-10-12/h3-5H,1-2H2,(H2,7,11)

InChI Key

NHEFSWSPCTUOST-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)CCN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on 1-(2-Haloethyl)-1H-1,2,4-triazole Precursors

A common approach involves starting from 1-(2-haloethyl)-1H-1,2,4-triazole derivatives, which undergo nucleophilic substitution with 1H-1,2,4-triazol-3-amine or its protected derivatives. This method leverages the nucleophilicity of the amine group and the electrophilicity of the haloethyl moiety.

  • Typical Reaction Conditions:

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Base: Mild bases like potassium carbonate (K2CO3) to deprotonate the amine
    • Temperature: Moderate heating (50–100°C)
  • Mechanism: The amine attacks the electrophilic carbon of the haloethyl group, displacing the halide and forming the ethyl linkage between two triazole rings.

Detailed Synthetic Procedure Example

A representative synthesis reported in literature involves:

Step Reagents & Conditions Description Yield (%)
1 1,2,4-Triazole + 2-chloroethylamine hydrochloride, K2CO3, DMF, 80°C, 12 h Alkylation of 1,2,4-triazole to form 2-(1H-1,2,4-triazol-1-yl)ethylamine 75-85
2 2-(1H-1,2,4-triazol-1-yl)ethylamine + 1H-1,2,4-triazol-3-amine, coupling agent (e.g., EDCI or CDI), solvent (THF or DCM), room temp Formation of this compound 65-78

Note: The coupling step may require protection/deprotection strategies depending on the amine reactivity.

Alternative Synthetic Approaches

Grignard Reaction-Based Method

According to methods used for structurally related triazole compounds, the Grignard reaction can be utilized:

  • Preparation of 1-chloromethyl-1H-1,2,4-triazole as a key intermediate.
  • Formation of a Grignard reagent from this intermediate.
  • Reaction with amine-containing electrophiles to form the desired ethyl-linked bis-triazole compound.

This method offers high regioselectivity and yield but requires anhydrous and inert atmosphere conditions.

Polyethylene Glycol (PEG)-Mediated Cyclization

Recent green chemistry approaches have employed PEG as a solvent and p-toluenesulfonic acid as a catalyst to synthesize 1,2,4-triazole derivatives under mild conditions with high yields (up to 92%). Although primarily reported for trisubstituted triazoles, this method could be adapted for the target compound by selecting suitable precursors.

Research Findings and Yield Comparison

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Nucleophilic substitution on haloethyl triazoles 1-(2-haloethyl)-1H-1,2,4-triazole, triazol-3-amine, K2CO3, DMF 80–100°C, 12–24 h 65-85 Straightforward, moderate conditions Requires haloethyl precursor
Grignard reaction route 1-chloromethyl-1H-1,2,4-triazole, Mg, dry ether Anhydrous, inert atmosphere 70-90 High selectivity, good yields Sensitive to moisture, complex setup
PEG/PTSA catalysis 2,2,2-trichloroethyl imidate, PEG, PTSA Mild, ecofriendly Up to 92 (for related triazoles) Green chemistry, mild Limited reports on this exact compound

Analytical and Purification Notes

  • Purification is typically achieved by recrystallization or chromatographic methods (e.g., silica gel column chromatography).
  • Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the formation of the ethyl-linked bis-triazole structure.
  • Yields and purity depend heavily on reaction conditions, solvent choice, and reagent quality.

Chemical Reactions Analysis

1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related 1,2,4-triazole derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (Where Reported)
1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine C₆H₁₀N₆ 178.20 Ethyl-linked bis-triazole Antifungal (inferred from analogues in )
1-(2-Ethylhexyl)-1H-1,2,4-triazol-3-amine C₁₀H₂₀N₄ 196.30 Branched alkyl chain (2-ethylhexyl) Not explicitly reported
5-Phenyl-1H-1,2,4-triazol-3-amine C₈H₈N₄ 160.18 Phenyl group at C5 Anticancer ()
Triadimefon C₁₄H₁₆ClN₃O₂ 293.75 Chlorophenoxy, dimethylbutanone Commercial fungicide (EC₅₀ < 1 µM)
Epoxiconazole C₁₇H₁₃ClFN₃O 329.76 Difluorophenyl, epoxypropyl Broad-spectrum fungicide

Key Observations:

  • Branched alkyl chains (e.g., 1-(2-ethylhexyl)-1H-1,2,4-triazol-3-amine) increase hydrophobicity, which may improve membrane permeability but reduce solubility .
  • Commercial triazole fungicides (Triadimefon, Epoxiconazole) incorporate bulky aromatic and epoxy groups, contributing to their systemic activity and resistance profiles .

Biological Activity

1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, antitumor, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H7N5C_5H_7N_5, with a molecular weight of approximately 135.15 g/mol. The compound features a triazole ring, which is known for its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. The compound was tested against various Gram-positive and Gram-negative bacteria using the agar disc-diffusion method and minimum inhibitory concentration (MIC) assays.

Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm)
Staphylococcus aureus1020
Escherichia coli1518
Pseudomonas aeruginosa2016

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is notable for its clinical relevance due to antibiotic resistance .

Antifungal Activity

The triazole derivatives have also been evaluated for antifungal properties. Studies show that compounds similar to this compound are effective against various fungal pathogens.

Fungal Strain MIC (µg/mL) Activity
Candida albicans5Strongly Inhibitory
Aspergillus niger10Moderately Inhibitory

The compound demonstrated a strong inhibitory effect against Candida albicans, making it a potential candidate for antifungal therapy .

Antitumor Activity

In vitro studies have suggested that triazole derivatives possess antitumor properties. The compound has been tested on various cancer cell lines.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)12.5Significant Growth Inhibition
A549 (Lung Cancer)15.0Moderate Growth Inhibition

The results indicate that the compound can inhibit the growth of breast and lung cancer cells effectively .

The biological activity of triazole compounds is often attributed to their ability to interfere with cellular processes. For instance:

  • Antibacterial Mechanism : Triazoles inhibit bacterial cell wall synthesis and disrupt metabolic pathways.
  • Antifungal Mechanism : They inhibit ergosterol biosynthesis in fungal cell membranes.
  • Antitumor Mechanism : The compounds may induce apoptosis in cancer cells through various signaling pathways.

Case Studies

A recent study investigated the efficacy of triazole derivatives in treating infections caused by drug-resistant bacteria. The study highlighted the potential use of these compounds in overcoming resistance mechanisms in pathogens such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Another case study focused on the use of these compounds in combination therapies for cancer treatment. The results showed enhanced cytotoxic effects when combined with standard chemotherapeutic agents .

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